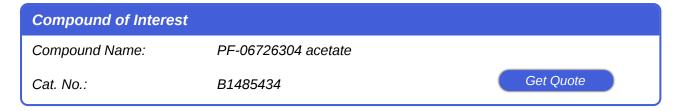


Application Notes and Protocols for **PF-06726304 Acetate** In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-06726304 acetate is a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[4][6][7] **PF-06726304 acetate** has been shown to inhibit both wild-type and mutant forms of EZH2, leading to a reduction in H3K27me3 levels and subsequent inhibition of cancer cell proliferation.[6][8]

These application notes provide detailed protocols for the in vitro evaluation of **PF-06726304 acetate**, including a biochemical assay to determine its enzymatic inhibitory activity against EZH2 and cell-based assays to assess its effects on H3K27me3 levels and cell viability in a relevant cancer cell line.

Product Information

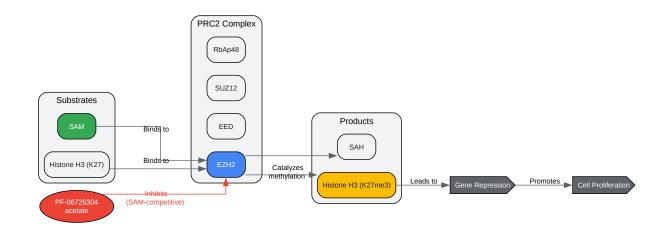


| Parameter | Value |
|-------------------|--|
| IUPAC Name | 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate |
| Molecular Formula | C22H21Cl2N3O3 · C2H4O2 |
| Molecular Weight | 506.38 g/mol |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol.[2] |
| Storage | Store at room temperature.[2] For long-term storage of stock solutions, -20°C or -80°C is recommended.[8] |

Mechanism of Action

PF-06726304 is a SAM-competitive inhibitor of EZH2.[1][3] It binds to the SAM-binding pocket of the EZH2 enzyme, preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the derepression of target genes, which can induce cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[5]





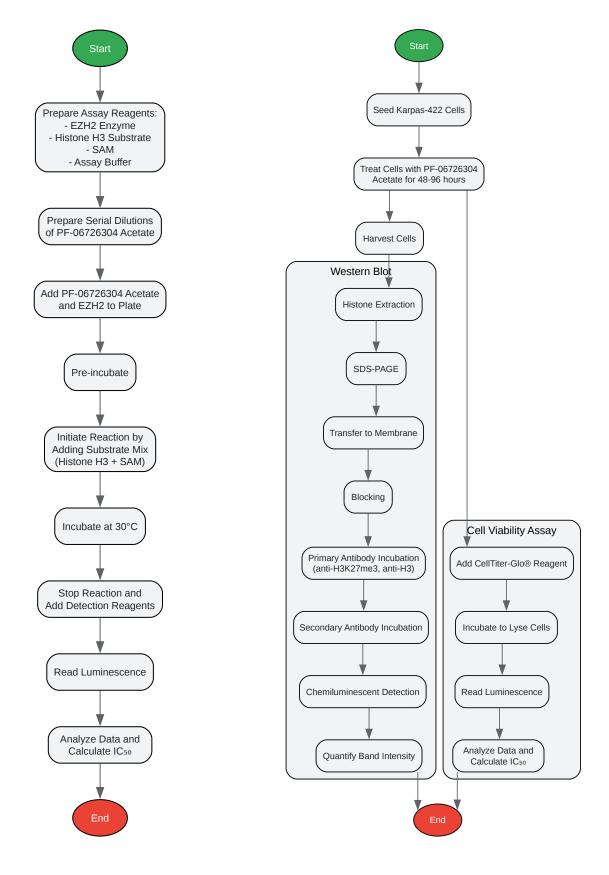
Click to download full resolution via product page

Figure 1: Signaling pathway of EZH2 and its inhibition by **PF-06726304 acetate**.

Experimental Protocols Biochemical Assay: EZH2 Inhibitory Activity

This protocol describes a luminescent-based assay to determine the IC₅₀ value of **PF-06726304 acetate** against the EZH2 enzyme. The assay measures the amount of S-adenosylhomocysteine (SAH) produced, which is directly proportional to the methyltransferase activity of EZH2.





Click to download full resolution via product page



References

- 1. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line Karpas-422 (CVCL_1325) [cellosaurus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 7. Item EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Karpas 422 | Culture Collections [culturecollections.org.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-06726304
 Acetate In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1485434#pf-06726304-acetate-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com